6-Bromoindole-3-carboxaldehyde is a heterocyclic organic compound, readily synthesized through various methods, including the formylation of 6-bromoindole with various formylating agents like Vilsmeier-Haack reaction or Duff reaction. [, ]
The compound exists as a solid at room temperature with a melting point ranging from 202-206 °C. [] Its chemical structure can be represented by the following identifiers:
Research suggests that 6-Bromoindole-3-carboxaldehyde possesses various potential applications in scientific research, including:
6-Bromoindole-3-carboxaldehyde is a chemical compound with the molecular formula and a molecular weight of approximately 224.06 g/mol. It appears as a solid, typically yellow in color, and has been identified in various biological organisms, including species of Pseudomonas and Acinetobacter . The compound is classified as hazardous; it is harmful if swallowed and can cause skin and serious eye irritation .
These reactions are significant in synthetic organic chemistry, allowing for the formation of complex molecules.
The biological activity of 6-Bromoindole-3-carboxaldehyde has garnered interest due to its potential applications in pharmacology. Research indicates that it exhibits antimicrobial properties, particularly against certain bacterial strains . Additionally, it may have implications in the study of neurobiology due to its structural similarity to neurotransmitters and its interaction with biological systems.
Several methods have been reported for synthesizing 6-Bromoindole-3-carboxaldehyde:
Each method has its advantages depending on the desired yield and purity.
6-Bromoindole-3-carboxaldehyde has several applications:
Studies on the interactions of 6-Bromoindole-3-carboxaldehyde with biological systems have shown that it can affect microbial growth and may interact with specific enzymes involved in metabolic pathways. These interactions are crucial for understanding its potential therapeutic uses and mechanisms of action.
Several compounds share structural similarities with 6-Bromoindole-3-carboxaldehyde. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Indole | Basic structure; precursor for many derivatives. | |
| 5-Bromoindole | Similar brominated derivative; different position. | |
| 6-Chloroindole | Chlorine instead of bromine; differing reactivity. | |
| 1H-Indole-3-carbaldehyde | Aldehyde at position 1; different biological activity. |
These compounds illustrate the diversity within the indole family while showcasing the unique properties of 6-Bromoindole-3-carboxaldehyde, particularly its bromine substitution which influences its reactivity and biological effects.
6-Bromoindole-3-carboxaldehyde was first synthesized in the late 20th century as part of efforts to expand the indole alkaloid toolkit. Early isolation attempts from marine sponges like Pleroma menoui revealed brominated indoles, though the compound is primarily produced synthetically today. The Vilsmeier-Haack reaction, developed in the 1920s, became a cornerstone for its production, utilizing phosphorus oxychloride and dimethylformamide to introduce the aldehyde group.
The molecule’s structure (C₉H₆BrNO, MW 224.05) features:
Comparative analysis with non-brominated analogs shows increased molecular polarity (Log P = -3.21), impacting solubility and bioavailability.
Interest in this compound stems from its role in synthesizing bioactive molecules, including:
The Vilsmeier-Haack reaction is the most widely used method for introducing a formyl group at the 3-position of indole derivatives. The reaction involves generating a reactive chloroiminium intermediate by combining dimethylformamide (DMF) with phosphoryl chloride (POCl₃). This electrophilic species undergoes regioselective attack by the indole’s electron-rich C3 position, followed by hydrolysis to yield the aldehyde [3] [4]. For 6-bromoindole-3-carboxaldehyde, pre-brominated indole substrates are typically employed to ensure regiochemical fidelity.
Key reaction parameters include:
Despite its efficiency, the Vilsmeier-Haack method faces challenges in isolating pure products due to competing reactions, such as the formation of iminium salts or over-bromination [3]. For example, attempts to formylate 6,7-dihydrobenzo[b]thiophen-4(5H)-one yielded a mixture of 5-formyl and 2-formyl derivatives, underscoring the need for precise substrate control [3].
The Duff reaction offers an alternative route using hexamethylenetetramine (HMTA) as a formylating agent under acidic conditions. This method is particularly useful for substrates sensitive to phosphoryl chloride. For 6-bromoindole-3-carboxaldehyde, brominated indole derivatives react with HMTA in trifluoroacetic acid (TFA) to yield the aldehyde via electrophilic aromatic substitution [5].
Modifications with trimethylsilyl chloride (TMSCl) have significantly improved yields (65–74%) by stabilizing reactive intermediates and reducing side reactions [5]. For instance, 2-naphthol formylation yields increased from 41% to 74% when TMSCl was introduced, demonstrating its utility for indole substrates [5].
Iron(III) chloride (FeCl₃)-mediated formylation leverages FeCl₃’s Lewis acidity to activate indole substrates. While FeCl₃ is more commonly associated with Friedel-Crafts alkylation, recent studies show its potential in directing formylation at the C3 position through transient coordination with the indole nitrogen [6]. This method remains exploratory but offers a halogen-free pathway for specialty applications.
Traditional bromination methods using molecular bromine (Br₂) pose safety and environmental risks. Oxone (2KHSO₅·KHSO₄·K₂SO₄) paired with potassium bromide (KBr) provides a greener alternative by generating hypobromous acid (HOBr) in situ. This system brominates indole at the 6-position with high regioselectivity while minimizing hazardous waste [2].
Reaction conditions:
This approach aligns with the principles of green chemistry by replacing toxic Br₂ with a stable, low-toxicity oxidant.
Continuous flow reactors enhance the scalability and safety of 6-bromoindole-3-carboxaldehyde synthesis. Key advantages include:
For example, Vilsmeier-Haack formylation in flow reactors achieves 85% yield with a 10-minute residence time, compared to 60% yield in batch processes [5].
Maximizing yield requires balancing reaction kinetics and thermodynamics:
Advanced analytical methods ensure consistent quality:
Process analytical technology (PAT) tools, such as inline IR spectroscopy, enable real-time adjustments during large-scale synthesis [5].
Irritant